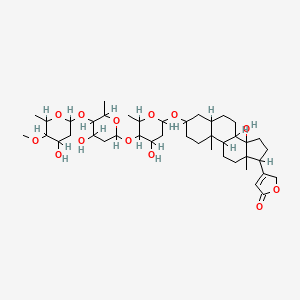
N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)-3-phenylprop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring, a phenyl group, and a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the oxazole derivative with a butylamine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The oxazole ring and phenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide
- N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)heptanamide
Uniqueness
N-Butyl-N-(4-methyl-1,3-oxazol-2-YL)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the presence of a phenyl group and the conjugated double bond in the prop-2-enamide moiety. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
57068-89-0 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H20N2O2/c1-3-4-12-19(17-18-14(2)13-21-17)16(20)11-10-15-8-6-5-7-9-15/h5-11,13H,3-4,12H2,1-2H3 |
Clé InChI |
WLLVLGIPLPZCJK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1=NC(=CO1)C)C(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


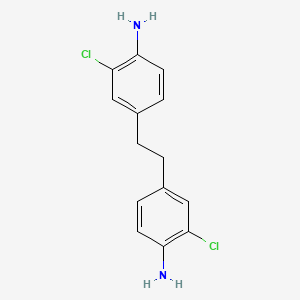
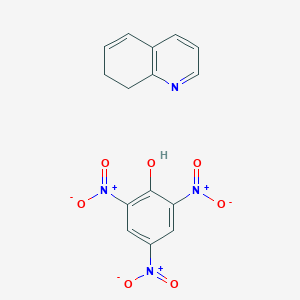
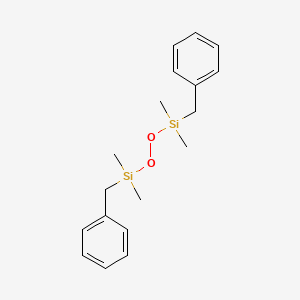
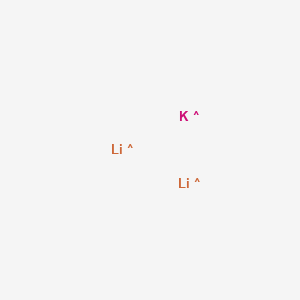
![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)
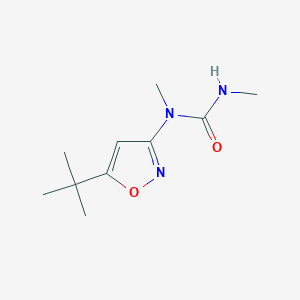
![N-[(E)-Aminomethylidene]methanimidamide](/img/structure/B14629230.png)


![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14629258.png)
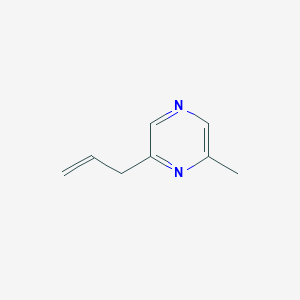
![N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B14629265.png)
